
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: 2,4-diamino-6-chloropyrimidine, diethylamine
Conditions: Nucleophilic substitution reaction under reflux conditions.
Step 3: Formation of Azo Linkage
Reactants: 4-carbethoxyphenylhydrazine, pyrimidine derivative
Conditions: Diazotization followed by coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the diethylamino group and the azo linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Pyrimidine Core
Reactants: 2,4-diamino-6-chloropyrimidine
Conditions: Chlorination using phosphorus oxychloride, followed by neutralization with ammonia.
化学反応の分析
Types of Reactions
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its biological activity.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like CoCr₂O₄.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Diethylamine for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups depending on the reactants used.
科学的研究の応用
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting dihydrofolate reductase.
Medicine: Investigated for its anti-tubercular activity and potential as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
作用機序
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms. By inhibiting this enzyme, the compound can prevent the replication of bacteria and other pathogens . The molecular pathways involved include the disruption of folate metabolism, leading to impaired DNA synthesis and cell division .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the target compound.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar pyrimidine core but with different substituents.
2,4-Diamino-6-piperidinopyrimidine: Another derivative with potential medicinal applications.
Uniqueness
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the diethylamino group enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .
特性
CAS番号 |
4369-91-9 |
|---|---|
分子式 |
C17H23N7O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
ethyl 4-[[2,4-diamino-6-(diethylamino)pyrimidin-5-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H23N7O2/c1-4-24(5-2)15-13(14(18)20-17(19)21-15)23-22-12-9-7-11(8-10-12)16(25)26-6-3/h7-10H,4-6H2,1-3H3,(H4,18,19,20,21) |
InChIキー |
TYKDUZBCZNUTDM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)


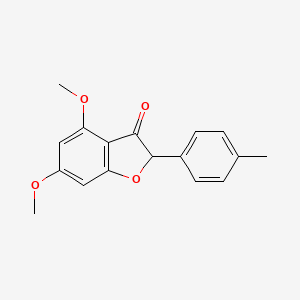
![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)

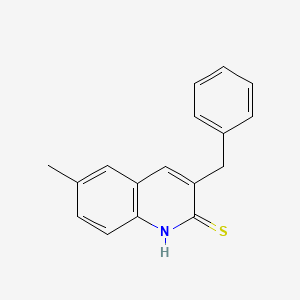
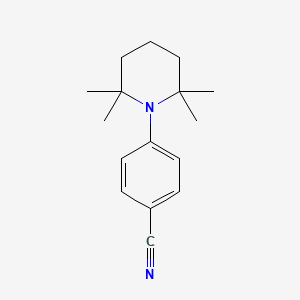
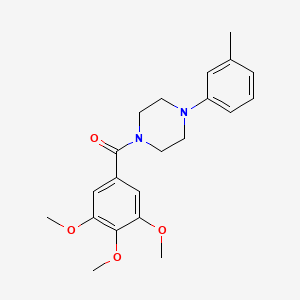
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
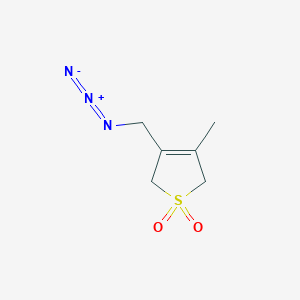
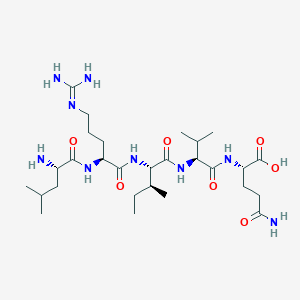
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
